1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid
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Overview
Description
1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid is a heterocyclic compound that features a unique structure composed of two benzimidazole units linked through a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid typically involves the alkylation of a disodium derivative of 1H,1’H-2,2’-bibenzo[d]imidazole with alkyl halides . The reaction is conducted in the presence of a base, and the structure of the obtained compounds is confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various alkylated or arylated compounds .
Scientific Research Applications
1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid involves its ability to form complexes with metal ions due to the presence of nitrogen atoms in its structure. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects . The compound’s ability to chelate metal ions makes it useful in applications such as metal ion extraction and catalysis .
Comparison with Similar Compounds
1H,1’H-2,2’-Bibenzo[d]imidazole: A closely related compound with similar structural features but without the sulfonic acid group.
1-Alkyl-1H,1’H-2,2’-Bibenzo[d]imidazole: These derivatives have alkyl groups attached, which can alter their solubility and reactivity.
Telmisartan: A pharmaceutical compound with a similar benzimidazole core structure but different functional groups.
Uniqueness: 1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for a wider range of applications compared to its analogs .
Properties
CAS No. |
105594-11-4 |
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Molecular Formula |
C14H10N4O3S |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C14H10N4O3S/c19-22(20,21)14-17-11-7-3-4-8-12(11)18(14)13-15-9-5-1-2-6-10(9)16-13/h1-8H,(H,15,16)(H,19,20,21) |
InChI Key |
RCLKOXQUYSGLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4N=C3S(=O)(=O)O |
Origin of Product |
United States |
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